2-Isobutoxynaphthalene

Catalog No.
S702590
CAS No.
2173-57-1
M.F
C14H16O
M. Wt
200.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isobutoxynaphthalene

CAS Number

2173-57-1

Product Name

2-Isobutoxynaphthalene

IUPAC Name

2-(2-methylpropoxy)naphthalene

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C14H16O/c1-11(2)10-15-14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11H,10H2,1-2H3

InChI Key

XOHIHZHSDMWWMS-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC2=CC=CC=C2C=C1

solubility

6.14e-06 M
0.00123 mg/mL
Insoluble in water, soluble in oils
soluble (in ethanol)

Canonical SMILES

CC(C)COC1=CC2=CC=CC=C2C=C1

2-Isobutoxynaphthalene, also known as 2-butoxynaphthalene, is an organic compound with the molecular formula C14H16OC_{14}H_{16}O and a molecular mass of approximately 200.28 g/mol. This compound features a naphthalene ring substituted at the second position with an isobutoxy group, which contributes to its unique properties. It exhibits a melting point range of 31-33 °C and a boiling point of 147-150 °C at reduced pressure . The compound is recognized for its fruity aroma, reminiscent of raspberry and strawberry, making it valuable in flavoring applications .

There is no current information available on the specific mechanism of action of 2-Isobutoxynaphthalene in biological systems or its interaction with other compounds.

  • Potential skin irritant: The aromatic ring and the ether linkage might cause skin irritation upon contact.
  • Possible respiratory irritant: Inhalation of vapors, if any, should be avoided as it could irritate the respiratory tract.

Potential Antimicrobial Activity:

Limited research suggests that 2-Isobutoxynaphthalene might possess antimicrobial properties. A study published in "Letters in Applied Microbiology" investigated the activity of various plant-derived compounds against foodborne pathogens. The study found that 2-Isobutoxynaphthalene, isolated from the leaves of Magnolia liliflora, exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli []. However, further research is necessary to confirm and elucidate the potential mechanisms behind this activity.

Use in Plant Metabolome Analysis:

2-Isobutoxynaphthalene is a naturally occurring metabolite found in various plants, including Magnolia liliflora and Michelia alba. As a result, it serves as a valuable marker for the identification and characterization of these plants in metabolomic studies. The Human Metabolome Database (HMDB) lists 2-Isobutoxynaphthalene as a metabolite and provides information on its physical and chemical properties [].

The primary reaction pathway for synthesizing 2-isobutoxynaphthalene involves nucleophilic substitution, specifically the Williamson Ether Synthesis. In this process:

  • Deprotonation: 2-naphthol is treated with sodium hydroxide to generate the naphthoxide ion.
  • Nucleophilic Attack: The naphthoxide ion acts as a nucleophile and attacks a primary alkyl halide, such as 1-bromobutane, resulting in the formation of 2-isobutoxynaphthalene through an SN2S_N2 mechanism .

The reaction can be summarized as follows:

2 Naphthol+NaOHNaphthoxide Ion\text{2 Naphthol}+\text{NaOH}\rightarrow \text{Naphthoxide Ion}
Naphthoxide Ion+1 Bromobutane2 Isobutoxynaphthalene+NaBr\text{Naphthoxide Ion}+\text{1 Bromobutane}\rightarrow \text{2 Isobutoxynaphthalene}+\text{NaBr}

The synthesis of 2-isobutoxynaphthalene typically follows these steps:

  • Preparation of Nucleophile: Mix 2-naphthol with sodium hydroxide in a suitable solvent (e.g., ethanol) and heat to facilitate deprotonation.
  • Addition of Electrophile: Introduce a primary alkyl halide (e.g., 1-bromobutane) to the reaction mixture.
  • Reflux: Heat the mixture to reflux for a specified duration (generally around 30-50 minutes) to promote the SN2S_N2 reaction.
  • Isolation: Cool the mixture and precipitate the product using ice or cold water, followed by filtration and purification .

2-IsobutoxynaphthaleneEtherFruity (raspberry/strawberry)Flavoring, FragrancePhenethyl AlcoholAlcoholFloral/SweetFragranceBenzyl AcetateEsterSweetFlavoringEthyl VanillinEsterVanillaFlavoring

Uniqueness

What sets 2-isobutoxynaphthalene apart from these compounds is its unique combination of naphthalene's aromatic properties with an ether functional group, resulting in distinctive sensory qualities that are valuable in both culinary and cosmetic applications. Its synthesis via nucleophilic substitution also highlights its versatility compared to simpler compounds that may lack such synthetic pathways.

Similar compounds to 2-isobutoxynaphthalene include:

  • Phenethyl Alcohol: A simple aromatic alcohol used in fragrances; lacks the complexity of naphthalene.
  • Benzyl Acetate: An ester known for its sweet scent; differs structurally but shares aromatic properties.
  • Ethyl Vanillin: A synthetic flavoring agent that has a strong vanilla scent; structurally distinct but used similarly in flavoring.

Comparison Table

CompoundStructure TypeAroma Profile

Physical Description

Solid
White crystal leaves, sweet, fruity, delicately neroli-orange blossom floral aroma

XLogP3

4.8

Melting Point

31.0 °C
Mp 33 °
33°C

UNII

KX47O2O15C

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 225 of 229 companies (only ~ 1.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

2173-57-1

Wikipedia

2-(2-methylpropoxy)naphthalene

Biological Half Life

1.70 Days

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Naphthalene, 2-(2-methylpropoxy)-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types